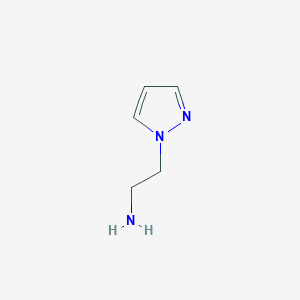

2-(1H-pyrazol-1-yl)ethanamine

Description

Properties

IUPAC Name |

2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWDESVQLUNCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360651 | |

| Record name | 2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101395-71-5 | |

| Record name | 2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, and the ethanamine side chain offers a key point for further functionalization. This document outlines a reliable synthetic route and details the expected analytical data for the successful preparation and identification of this versatile compound.

Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the N-alkylation of pyrazole with a suitable two-carbon synthon bearing a masked amino group, followed by the unmasking of the primary amine. A common and effective strategy involves the introduction of an azido group, which can be subsequently reduced to the desired amine.

A plausible synthetic pathway involves the reaction of pyrazole with 1,2-dibromoethane to form 1-(2-bromoethyl)-1H-pyrazole, followed by nucleophilic substitution with sodium azide to yield 1-(2-azidoethyl)-1H-pyrazole. The final step is the reduction of the azide to the primary amine.

A more direct and often higher-yielding approach detailed in the literature involves the initial formation of 1-(2-azidoethyl)-1H-pyrazole, which is then reduced to the target amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-azidoethyl)-1H-pyrazole

This procedure involves the reaction of pyrazole with a suitable 2-azidoethylating agent.

-

Materials:

-

Pyrazole

-

1-azido-2-chloroethane or 2-azidoethyl mesylate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

-

A solution of 1-azido-2-chloroethane or 2-azidoethyl mesylate (1.1 equivalents) in anhydrous DMF is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2-azidoethyl)-1H-pyrazole as a colorless oil.

-

Step 2: Synthesis of this compound

This step involves the reduction of the azido group to a primary amine.

-

Materials:

-

1-(2-azidoethyl)-1H-pyrazole

-

Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) followed by water.

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 1-(2-azidoethyl)-1H-pyrazole (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC or IR spectroscopy indicates the disappearance of the azide group.

-

The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, following the Fieser workup procedure.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

-

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 212.4 °C at 760 mmHg[1] |

| Density | 1.15 g/cm³[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Pyrazole H-5 |

| ~7.4 | d | 1H | Pyrazole H-3 |

| ~6.2 | t | 1H | Pyrazole H-4 |

| ~4.1 | t | 2H | N-CH₂ |

| ~3.0 | t | 2H | CH₂-NH₂ |

| ~1.5 | br s | 2H | NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | Pyrazole C-3 |

| ~129 | Pyrazole C-5 |

| ~105 | Pyrazole C-4 |

| ~50 | N-CH₂ |

| ~42 | CH₂-NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1650-1550 | Medium-Weak | N-H bend (primary amine) |

| 1500-1400 | Medium | C=N, C=C stretch (pyrazole ring) |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 111 | [M]⁺ (Molecular ion) |

Logical Workflow and Diagrams

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1H-pyrazol-1-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details the compound's structural and physicochemical characteristics, provides generalized experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, with a particular focus on the role of pyrazole-containing compounds as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) in inflammatory and cell death signaling pathways.

Core Physical and Chemical Properties

This compound is a versatile building block in organic synthesis. Its structure, consisting of a pyrazole ring linked to an ethylamine side chain, imparts a unique combination of properties that are attractive for the development of novel therapeutic agents.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1][2] |

| CAS Number | 101395-71-5 | [1] |

| Appearance | Solid or liquid | [2][3] |

| Canonical SMILES | C1=CN(N=C1)CCN | [1] |

| InChI Key | UIWDESVQLUNCRV-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

| Property | Value | Notes | Source |

| Boiling Point | 212.4 °C at 760 mmHg | Experimental | [1] |

| Melting Point | -15 to -16 °C | For a methylated derivative, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-ethylamine | [4] |

| Density | 1.15 g/cm³ | Experimental | [1] |

| Flash Point | 82.3 °C | Experimental | [1] |

| logP (Octanol-Water Partition Coefficient) | -0.59 | Predicted for 2-(1-methyl-1H-pyrazol-5-yl)ethanamine | [3] |

| pKa | ~2.5 (pyrazole ring), ~9-10 (ethylamine side chain, predicted) | The pKa of the pyrazole ring is known. The pKa of the primary amine is predicted based on similar alkylamines. | |

| Solubility | Soluble in many organic solvents such as ethanol and dimethylformamide; insoluble in water. | For a methylated derivative, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-ethylamine | [4] |

| Hydrogen Bond Donors | 1 | [1] | |

| Hydrogen Bond Acceptors | 2 | [1] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, purification, and analytical characterization of this compound, based on established procedures for similar pyrazole derivatives.

Synthesis: General Procedure for N-Alkylation of Pyrazole

The synthesis of this compound can be achieved through the N-alkylation of pyrazole with a suitable 2-aminoethylating agent. A general protocol is outlined below.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

Pyrazole

-

2-Chloroethylamine hydrochloride or 2-Bromoethylamine hydrobromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of the base (e.g., 2.2 equivalents of K₂CO₃) in the chosen anhydrous solvent, add pyrazole (1.0 equivalent) at room temperature under an inert atmosphere.

-

Add the 2-haloethylamine salt (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques such as column chromatography or recrystallization.

Workflow for Purification by Column Chromatography

Caption: General workflow for the purification of this compound by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of methanol in dichloromethane)

-

Triethylamine (optional, to prevent tailing)

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity. The basic nature of the amine may cause tailing on the silica gel; this can often be mitigated by adding a small amount of triethylamine (~0.5-1%) to the eluent.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the protons of the ethylamine side chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities. A significant area of research has focused on their role as kinase inhibitors.[5] In particular, compounds containing a 1H-pyrazol-3-amine scaffold have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[6]

RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1 is a key regulator of cellular inflammatory and death pathways.[7] Under certain conditions, such as stimulation by tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a programmed form of necrosis called necroptosis. This pathway is implicated in a variety of inflammatory diseases.

TNF-α Induced Necroptosis Pathway and Inhibition by Pyrazole Derivatives

Caption: Simplified signaling pathway of TNF-α induced necroptosis and the point of inhibition by pyrazole-based RIPK1 inhibitors.

Upon binding of TNF-α to its receptor (TNFR1), a membrane-bound signaling complex (Complex I) is formed, which typically promotes cell survival and inflammation through the activation of NF-κB.[8] However, under conditions where components of Complex I are dysregulated, RIPK1 can dissociate and form a cytosolic complex with RIPK3 and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), known as the necrosome or Complex IIb.[9] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and oligomerization of MLKL.[9] The activated MLKL then translocates to the plasma membrane, causing membrane disruption and ultimately, necroptotic cell death.[9] Pyrazole-containing compounds that inhibit the kinase activity of RIPK1 can block the formation and/or activation of the necrosome, thereby preventing necroptosis.[6]

Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against RIPK1 is a biochemical kinase assay.

Workflow for RIPK1 Kinase Inhibition Assay

Caption: General workflow for an in vitro RIPK1 kinase inhibition assay.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the RIPK1 enzyme. The amount of phosphorylation is quantified, often by measuring the amount of ADP produced or by detecting the incorporation of a radiolabeled phosphate group into the substrate.

General Procedure (using ADP-Glo™ as an example):

-

In the wells of a microplate, combine the recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

-

Stop the kinase reaction and deplete the remaining ATP using the reagents provided in the assay kit.

-

Convert the ADP generated during the kinase reaction to ATP.

-

Measure the amount of newly synthesized ATP by adding a luciferase/luciferin solution and detecting the resulting luminescence.

-

The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the inhibitory activity of the test compound.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical and pharmacological profile. Its physical and chemical properties make it a versatile scaffold for the synthesis of diverse compound libraries. The demonstrated activity of related pyrazole derivatives as potent RIPK1 inhibitors highlights the potential of this chemical class in the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases. This technical guide provides a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-pyrazol-1-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hit2Lead | 2-(1-methyl-1H-pyrazol-5-yl)ethanamine | CAS# 807315-40-8 | MFCD19620954 | BB-4045441 [hit2lead.com]

- 4. chembk.com [chembk.com]

- 5. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine|C7H13N3 [benchchem.com]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. journals.biologists.com [journals.biologists.com]

In-Depth Technical Guide: 2-(1H-Pyrazol-1-yl)ethanamine (CAS 101395-71-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(1H-pyrazol-1-yl)ethanamine, CAS number 101395-71-5. While this compound is primarily recognized as a versatile building block in synthetic and medicinal chemistry, this document consolidates available data on its physicochemical characteristics and explores its role as a key intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors. The guide includes a summary of its known properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance within the broader context of pyrazole-containing therapeutics.

Chemical Identity and Properties

This compound is a primary amine featuring a pyrazole ring linked to an ethylamine moiety. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2]

Structure

-

IUPAC Name: 2-(1H-Pyrazol-1-yl)ethan-1-amine

-

Synonyms: 2-Pyrazol-1-yl-ethylamine, [2-(1H-Pyrazol-1-yl)ethyl]amine[3]

-

CAS Number: 101395-71-5

-

Molecular Formula: C₅H₉N₃

-

Molecular Weight: 111.15 g/mol

-

SMILES: NCCN1N=CC=C1

-

InChI Key: UIWDESVQLUNCRV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of this data is predicted and should be confirmed experimentally.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 212.4 °C at 760 mmHg | Alfa Chemistry |

| Flash Point | 82.3 °C | Alfa Chemistry |

| Density | 1.15 g/cm³ | Alfa Chemistry |

Note: The physical properties are cited from a chemical supplier and may be predicted rather than experimentally determined.

Synthesis

General Synthetic Scheme

The synthesis can be envisioned as a two-step process:

-

N-Alkylation: Reaction of pyrazole with a suitable 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) in the presence of a base. To avoid side reactions with the amine, a protecting group strategy is often employed. A more direct approach involves the reaction of the pyrazole anion with 2-chloroethylamine hydrochloride.

-

Work-up and Isolation: Neutralization and extraction to isolate the final product.

Illustrative Experimental Protocol: N-Alkylation of Pyrazole

This protocol is a generalized procedure and may require optimization.

Materials:

-

Pyrazole

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (or another suitable base)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Pyrazole Anion: To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour.

-

Alkylation: Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture. Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with dichloromethane (3 x volume).

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

Direct biological activity data for this compound is not extensively reported in the public domain. Its primary significance for drug development professionals lies in its role as a key structural motif and building block for more complex, pharmacologically active molecules.

Role in Kinase Inhibitor Synthesis

The pyrazole core is a prominent feature in a multitude of kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a valuable precursor for the synthesis of pyrazole-based kinase inhibitors. For instance, derivatives of this compound have been utilized in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target of interest in Parkinson's disease research.[1]

The ethylamine side chain provides a convenient handle for further chemical modifications, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Potential Signaling Pathway Involvement (as part of larger molecules)

While this compound itself is not known to directly modulate specific signaling pathways, the kinase inhibitors derived from it are designed to do so. For example, LRRK2 inhibitors would be expected to modulate signaling pathways downstream of this kinase.

Caption: Conceptual diagram illustrating the role of the compound as a building block.

Safety and Handling

Specific toxicological data for this compound is limited. However, based on the known hazards of the parent pyrazole and other amine-containing compounds, appropriate safety precautions should be taken.

Hazard Identification

Safety data for the parent compound, pyrazole, indicates several hazards.[5][6] It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and can cause serious eye damage.[5][6] It may also cause damage to organs through prolonged or repeated exposure.[5][6] Given the structural similarity, this compound should be handled with care, assuming it may possess similar hazards. A safety data sheet for a similar compound, 2-pyrazol-1-yl-ethylamine, indicates it is corrosive and can cause serious eye damage.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound (CAS 101395-71-5) is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for the compound itself is scarce, its utility as a precursor for potent kinase inhibitors underscores its importance for researchers in these fields. This guide has provided a consolidated source of its known properties, a plausible synthetic pathway, and an overview of its pharmacological relevance. Further research into the direct biological effects and a full toxicological profile of this compound would be beneficial.

References

- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-PYRAZOL-1-YL-ETHYLAMINE [m.chemicalbook.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1H-pyrazol-1-yl)ethanamine, a versatile building block in medicinal and materials science. The information is tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a heterocyclic compound featuring a pyrazole ring substituted at the N1 position with an ethanamine group. This structure serves as a valuable scaffold for the synthesis of more complex molecules with diverse biological activities.

Molecular Structure and Weight

The fundamental properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C5H9N3 | [1][2] |

| Molecular Weight | 111.15 g/mol | [1][2] |

| IUPAC Name | 2-(1H-pyrazol-1-yl)ethan-1-amine | [1] |

| CAS Number | 101395-71-5 | [1] |

| SMILES String | NCCN1C=CC=N1 | [1] |

| InChI Key | UIWDESVQLUNCRV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Citation(s) |

| Physical Form | Solid | |

| Boiling Point | 212.4°C at 760 mmHg | [1] |

| Density | 1.15 g/cm³ | [1] |

Synthesis and Reactivity

The synthesis of N-substituted pyrazoles like this compound is a cornerstone in the development of novel compounds. The primary amine group of the ethanamine side chain is a key functional handle for a variety of chemical transformations.

General Synthesis Pathway

A common and versatile method for synthesizing N-substituted pyrazoles involves the alkylation of the pyrazole ring. In the case of this compound, this can be achieved by reacting pyrazole with a suitable two-carbon electrophile containing a protected amine or a precursor group.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1H-pyrazol-1-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on the predicted spectroscopic behavior and provides detailed, standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to an ethylamine side chain. The pyrazole motif is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to participate in hydrogen bonding and other molecular interactions. The ethylamine substituent provides a key functional handle for further synthetic modifications, making this molecule a valuable building block in drug discovery and materials science.

Accurate structural elucidation and characterization are critical for any chemical entity intended for further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized molecules. This guide outlines the expected spectroscopic data for this compound and provides robust experimental protocols for its analysis.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the well-understood behavior of its constituent functional groups. The following tables summarize the expected data.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | ~7.5 | d | ~1.5-2.5 |

| H-5 (pyrazole) | ~7.4 | d | ~2.0-3.0 |

| H-4 (pyrazole) | ~6.2 | t | ~2.0-2.5 |

| N-CH₂ | ~4.1 | t | ~6.0-7.0 |

| CH₂-NH₂ | ~3.0 | t | ~6.0-7.0 |

| NH₂ | ~1.5-3.0 (broad s) | s | - |

Note: Predictions are based on typical values for pyrazole and ethylamine moieties. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~138-140 |

| C-5 (pyrazole) | ~128-130 |

| C-4 (pyrazole) | ~105-107 |

| N-CH₂ | ~50-55 |

| CH₂-NH₂ | ~40-45 |

Note: These are estimated chemical shifts. The exact positions of the signals can be influenced by the solvent and concentration.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, broad |

| C-H stretch (aromatic) | 3100-3200 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| N-H bend (amine) | 1590-1650 | Medium to strong |

| C=N stretch (pyrazole) | 1500-1550 | Medium |

| C=C stretch (pyrazole) | 1400-1480 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 112.0869 | Molecular ion peak in positive ion mode ESI-MS. |

| [M]⁺˙ | 111.0796 | Molecular ion in electron ionization (EI) mode. |

Note: The molecular weight of this compound (C₅H₉N₃) is 111.15 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

If any solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

¹³C NMR Spectroscopy Protocol:

-

Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would involve a spectral width of 0 to 200 ppm, a 30-degree pulse angle, a relaxation delay of 2 seconds, and the accumulation of several hundred to several thousand scans to achieve a good signal-to-noise ratio.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Ensure the film is not too thick to avoid total absorption of the IR beam.

-

-

IR Spectroscopy Protocol:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution should be free of any particulate matter.

-

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

-

Set up the mass spectrometer in positive ion detection mode.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Workflow and Data Integration

The characterization of a novel compound like this compound is a multi-step process that involves synthesizing the compound, purifying it, and then analyzing it using various spectroscopic techniques. The data from each technique provides complementary information that, when combined, allows for an unambiguous confirmation of the chemical structure.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. While experimental data for this specific compound is sparse in the literature, the provided predicted data and detailed experimental protocols offer a solid foundation for researchers to characterize this and structurally related molecules. The integration of NMR, IR, and MS is crucial for unambiguous structure determination and purity assessment, which are essential steps in the advancement of research and development in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Retrosynthetic Analysis of the 2-(1H-pyrazol-1-yl)ethanamine Framework

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of the 2-(1H-pyrazol-1-yl)ethanamine core. This framework is a valuable building block in medicinal chemistry, serving as a scaffold for the development of a wide range of biologically active compounds. This document outlines the primary synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its synthesis and further derivatization.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals two primary disconnection points, offering strategic flexibility in the synthetic design.

Primary Disconnections:

-

C-N Bond Disconnection (Route A): The bond between the pyrazole N1-nitrogen and the ethylamine side chain is a logical point for disconnection. This approach simplifies the synthesis to two key precursors: pyrazole and a protected 2-aminoethyl halide or a similar two-carbon electrophile. This is often the most direct and widely employed strategy.

-

Pyrazole Ring Disconnection (Route B): A more fundamental disconnection involves breaking the pyrazole ring itself. The Knorr pyrazole synthesis is a classic and robust method for constructing the pyrazole core from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] In this case, the hydrazine already bears the ethanamine side chain.

Below is a graphical representation of these primary retrosynthetic strategies.

Synthetic Strategies and Methodologies

Based on the retrosynthetic analysis, two primary forward synthetic routes are detailed below.

Route A: N-Alkylation of Pyrazole

This is a common and efficient method for the synthesis of N-substituted pyrazoles.[3] The parent pyrazole is deprotonated with a suitable base, followed by nucleophilic attack on an appropriate electrophile. To avoid side reactions with the amine, a protected form of 2-haloethylamine is typically used.

General Workflow:

Detailed Experimental Protocol (Adapted from similar syntheses):

Step 1: Synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)phthalimide

-

To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of N-(2-bromoethyl)phthalimide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-(1H-pyrazol-1-yl)ethyl)phthalimide.

Step 2: Synthesis of this compound (Hydrazine-mediated Deprotection)

-

Dissolve the N-(2-(1H-pyrazol-1-yl)ethyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (4-5 eq) to the solution.

-

Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide should form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Acidify the aqueous layer with 1M HCl and wash with dichloromethane to remove any remaining impurities.

-

Basify the aqueous layer with 2M NaOH to a pH > 12 and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route B: Knorr Pyrazole Synthesis

This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of the target molecule, this would require the less common starting material, 2-hydrazinylethanamine.

Detailed Experimental Protocol (General Knorr Synthesis):

-

Dissolve the 1,3-dicarbonyl compound (e.g., malondialdehyde tetramethyl acetal, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add 2-hydrazinylethanamine dihydrochloride (1.0 eq) to the solution.

-

If starting with the hydrochloride salt, add a base such as sodium acetate or triethylamine (2.0 eq) to liberate the free hydrazine.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or distillation.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for analogous N-alkylation of pyrazoles and Knorr pyrazole syntheses. Note that yields can vary significantly based on the specific substrates and reaction conditions.

| Route | Key Reaction | Substrates | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| A | N-Alkylation | Pyrazole, Alkyl Halide | NaH, K₂CO₃, Cs₂CO₃ | DMF | 25-80 | 12-24 | 60-95 |

| A | N-Alkylation | 3-Methyl-5-phenyl-1H-pyrazole, Phenethyl Trichloroacetimidate | Camphorsulfonic acid | 1,2-DCE | Reflux | 4 | 56 (total) |

| B | Knorr Synthesis | 1,3-Diketone, Hydrazine Hydrate | Acetic Acid | Ethanol | Reflux | 1-3 | 70-95 |

| B | Knorr Synthesis | Ethyl Acetoacetate, Phenylhydrazine | Acetic Acid | Propanol | 100 | 1 | ~80-90 |

Biological Significance of the Pyrazole Scaffold

The this compound framework is a key component in a multitude of compounds with diverse pharmacological activities. While the core itself is not typically biologically active, its derivatives have shown significant potential in various therapeutic areas. The pyrazole ring can act as a bioisostere for other aromatic rings, such as benzene or pyridine, often improving physicochemical properties like solubility and metabolic stability.[4]

Reported Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory: As seen in the COX-2 inhibitor Celecoxib.[5]

-

Anticancer: Derivatives have shown activity against various cancer cell lines.

-

Antimicrobial: Broad-spectrum antibacterial and antifungal properties have been reported.

-

Antiviral: Some pyrazole-containing compounds exhibit antiviral activity.

-

Neuroprotective: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[6][7]

The primary amine of the ethanamine side chain provides a convenient handle for further functionalization, allowing for the exploration of a vast chemical space in drug discovery programs. The versatility of the pyrazole core and the ease of modification of the side chain make this framework an attractive starting point for the synthesis of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1H-pyrazol-1-yl)ethanamine: A Versatile Scaffold for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the myriad of pyrazole-containing building blocks, 2-(1H-pyrazol-1-yl)ethanamine stands out for its unique structural attributes that offer a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors. This document aims to serve as a valuable resource for researchers and scientists engaged in drug discovery and development by providing detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif is found in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[2][3] The unique physicochemical properties of the pyrazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design.[1] The introduction of an ethanamine side chain at the N1 position of the pyrazole ring, as in this compound, provides a crucial primary amine functional group that serves as a key handle for further molecular elaboration.[4]

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a critical first step in its utilization as a medicinal chemistry building block. A common and effective method involves the N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a protected amine functionality, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrazole

-

2-(Boc-amino)ethyl bromide (or other suitable protected 2-haloethylamine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

Step 1: N-Alkylation of Pyrazole with 2-(Boc-amino)ethyl bromide

-

To a solution of pyrazole (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-(Boc-amino)ethyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (2-(1H-pyrazol-1-yl)ethyl)carbamate.

Step 2: Boc Deprotection

-

Dissolve the purified tert-butyl (2-(1H-pyrazol-1-yl)ethyl)carbamate in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as the free base.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary amine of this compound is a versatile functional group for constructing a diverse range of bioactive molecules. It readily participates in amide bond formation, reductive amination, and urea/thiourea formation, enabling its incorporation into various molecular scaffolds. A particularly fruitful application of this building block has been in the development of protein kinase inhibitors.[1][2]

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][5] The pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the ethanamine side chain can be functionalized to extend into solvent-exposed regions, allowing for the modulation of potency and selectivity.[6]

Case Study: Pyrazole-based Kinase Inhibitors

Numerous studies have reported the synthesis and biological evaluation of pyrazole-based kinase inhibitors.[1][5][6] The general structure of many of these inhibitors involves a core heterocyclic system, often incorporating the pyrazole ring, which is further decorated with various substituents to achieve desired potency and selectivity. The this compound building block can be readily incorporated into such structures.

Quantitative Biological Data

The following tables summarize the biological activity of representative pyrazole-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. While not all of these examples are direct derivatives of this compound, they highlight the potential of the pyrazole core in kinase inhibition.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors against Various Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 1 | Akt1 | 61 | [1] |

| Compound 2 | Akt1 | 1.3 | [1] |

| C03 | TRKA | 56 | [6] |

| 10d | ERK | - | [5] |

| 10d | RIPK3 | - | [5] |

Table 2: Antiproliferative Activity of Pyrazole-Based Compounds against Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HCT116 | 7.76 | [1] |

| Compound 1 | OVCAR-8 | 9.76 | [1] |

| Compound 2 | HCT116 | 0.95 | [1] |

| C03 | Km-12 | 0.304 | [6] |

| 10d | PC-3 | 21.9 - 28.6 | [5] |

| 10d | MCF-7 | 3.90 - 35.5 | [5] |

Detailed Experimental Protocols for Derivative Synthesis

Protocol: Amide Coupling with a Carboxylic Acid

Materials:

-

This compound

-

Carboxylic acid of interest

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in dry DMF to the reaction mixture.

-

Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.

Protocol: Reductive Amination with an Aldehyde

Materials:

-

This compound

-

Aldehyde of interest

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of the aldehyde (1.0 eq) in DCM or DCE, add this compound (1.1 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine functionality provide a robust platform for the generation of diverse compound libraries. The demonstrated success of the pyrazole scaffold in developing potent and selective kinase inhibitors underscores the potential of derivatives of this compound to yield novel therapeutic agents for a range of diseases. The experimental protocols and data presented in this guide are intended to facilitate the exploration and exploitation of this promising chemical entity in drug discovery programs.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-PYRAZOL-1-YL-ETHYLAMINE [m.chemicalbook.com]

- 5. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in the Discovery of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the discovery and development of a plethora of bioactive molecules with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the discovery of bioactive pyrazole-containing molecules, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key signaling pathways.

Synthesis of Bioactive Pyrazole Derivatives

The versatility of the pyrazole ring allows for a variety of synthetic approaches, enabling the creation of diverse molecular libraries for biological screening. One of the most fundamental and widely used methods is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical consideration and can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[1]

Biological Activities of Pyrazole-Containing Molecules

Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and use in various therapeutic areas. Key activities include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Numerous pyrazole-containing compounds have been identified as potent anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Bioactive Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 3f | HEL | - | JAK1/2/3 (IC50 = 3.4, 2.2, 3.5 nM) | [2][3] |

| K562 | - | [2][3] | ||

| 11b | HEL | 0.35 | JAKs inhibitor | [2][3] |

| K562 | 0.37 | [2][3] | ||

| Compound 21 | HCT116 | 0.39 | Aurora-A kinase inhibitor | [4] |

| MCF-7 | 0.46 | [4] | ||

| Compound 33 | MCF-7 | 0.57 | Telomerase inhibitor | [4] |

| B16-F10 | 0.49 | [4] | ||

| Compound 42 | WM266.4 | 0.12 | BRAF inhibitor | [4] |

| MCF-7 | 0.16 | [4] | ||

| Compound 263 | Huh7 | 1.6 | Cytotoxic | [5] |

| MCF7 | 3.3 | [5] | ||

| HCT116 | 1.1 | [5] | ||

| Compound 7a | HepG2 | - | CDK-2 inhibitor | [6] |

| Compound 7b | HepG2 | - | CDK-2 inhibitor | [6] |

| L2 | CFPAC-1 | 61.7 | Cytotoxic | [7] |

| L3 | MCF-7 | 81.48 | Cytotoxic | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor. These compounds often exert their effects by modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase enzymes.

Table 2: Anti-inflammatory Activity of Bioactive Pyrazole Derivatives

| Compound ID | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 129 | COX-2 Inhibition | 0.26 | >192.3 | [4] |

| Compound 189(a) | COX-2 Inhibition | 0.039 | 22.21 | [4] |

| Compound 189(c) | COX-2 Inhibition | 0.038 | 17.47 | [4] |

| Compound 190a | COX-2 Inhibition | 0.017 | - | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | 225 | [9] |

| Compound 302 | COX-2 Inhibition | 0.26 | 192.3 | [5] |

| PYZ16 | COX-2 Inhibition | 0.52 | 10.73 | [10] |

| PYZ20 | COX-2 Inhibition | 0.33 | - | [10] |

| Compound 2a | COX-2 Inhibition | 0.019 | - | [11] |

| Compound 3b | COX-2 Inhibition | 0.039 | 22.21 | [11] |

| Compound 5b | COX-2 Inhibition | 0.038 | 17.47 | [11] |

| Compound 1 | COX-2 Inhibition | 0.31 | >222 | [12] |

| Compound 9 | COX-2 Inhibition | 0.26 | 192.3 | [12] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Bioactive Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 (MBC) | [13] |

| Compound 10 | S. aureus | 1.9-3.9 | [13] |

| Compound 23 | S. aureus, P. aeruginosa | 1.56-6.25 | [13] |

| Compound 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium | 4 | [14] |

| Compound 4e | S. pneumoniae | 15.6 | [15] |

| Compound 21a | Various bacteria and fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | [16] |

| Compounds 158-161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | [5] |

Key Signaling Pathways Targeted by Bioactive Pyrazoles

The therapeutic effects of pyrazole-containing molecules are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[3] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[3] Pyrazole-based inhibitors can block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of target genes involved in cell proliferation and survival.[3][17]

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[18] Mutations in the BRAF gene are common in various cancers, leading to constitutive activation of this pathway.[18] Pyrazole-based inhibitors can target BRAF or MEK, preventing the downstream phosphorylation cascade and ultimately inhibiting uncontrolled cell growth.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins.[19] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are designed to specifically bind to the active site of the COX-2 enzyme, blocking its activity.

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.

General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of pyrazole derivatives via the Knorr reaction.

Materials:

-

1,3-Dicarbonyl compound (1.0 equivalent)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle or hot plate with stirring capabilities

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a minimal amount of ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add the hydrazine derivative to the reaction mixture. Note that this addition can be exothermic.

-

Heat the reaction mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test pyrazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazole compounds in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.[7][20]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Test pyrazole compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin or celecoxib)

Procedure:

-

Fast the animals overnight before the experiment with free access to water.

-

Administer the test pyrazole compounds or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a pletysmometer.

-

The percentage of inhibition of paw edema is calculated for each group at each time point relative to the control group.[21][22]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test pyrazole compounds dissolved in DMSO

-

Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Perform a two-fold serial dilution of the pyrazole compounds in the 96-well plate using the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.

-

Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). The results can be read visually or with a microplate reader.[15][23]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic core. Future efforts in this field will likely focus on the development of novel synthetic methodologies, the exploration of new biological targets, and the design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 18. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-(1H-pyrazol-1-yl)ethanamine derivatives for drug discovery

Application Notes and Protocols

Topic: Synthesis and Application of 2-(1H-pyrazol-1-yl)ethanamine Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[1][2] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[3][4][5] The this compound core, in particular, serves as a versatile building block for creating diverse chemical libraries.[1] The primary amine handle allows for a variety of subsequent chemical modifications, such as amidation or reductive amination, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[1]

This document provides detailed protocols for the synthesis of this compound derivatives and their application in targeting key enzymes in disease pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and 20-HETE synthase.

Synthetic Workflow and Protocols

The general strategy for synthesizing a library of this compound derivatives involves a two-stage process: first, the synthesis of the core scaffold, and second, the diversification of the primary amine.

Diagram: General Synthetic Workflow

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of this compound Core

This protocol describes the N-alkylation of a pyrazole ring followed by deprotection to yield the primary amine scaffold. This method is adapted from general procedures for base-mediated N-alkylation.[6]

Materials:

-

Substituted pyrazole (1.0 equiv)

-

N-(2-bromoethyl)phthalimide (1.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Hydrazine monohydrate (4.0 equiv)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Water (H₂O), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-Alkylation:

-

To a solution of the substituted pyrazole (1.0 equiv) in DMSO, add potassium carbonate (2.0 equiv).

-

Add N-(2-bromoethyl)phthalimide (1.1 equiv) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), pour the reaction mixture into water.

-

Extract the aqueous layer three times with DCM.

-